molecular formula C21H21N3O4S3 B2842363 N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-95-8

N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2842363
CAS No.: 851781-95-8
M. Wt: 475.6
InChI Key: CYBIBNRMUBGKGJ-UHFFFAOYSA-N
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Description

N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzenesulfonyl, thiophene, and dihydropyrazole moieties, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the dihydropyrazole ring through a cyclization reaction, followed by the introduction of the benzenesulfonyl and thiophene groups under controlled conditions. The final step involves the sulfonation of the phenyl ring to attach the ethanesulfonamide group. Reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce a benzene ring .

Scientific Research Applications

N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-2-30(25,26)23-17-12-10-16(11-13-17)19-15-20(21-9-6-14-29-21)24(22-19)31(27,28)18-7-4-3-5-8-18/h3-14,20,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBIBNRMUBGKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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